3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride
Description
Properties
IUPAC Name |
3-chloro-5-hydroxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,11H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQHXUGKGNLVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Preparation Methods from Literature
Research Findings:
- The reaction of nitrile with hydroxylamine hydrochloride under basic conditions is robust, with yields exceeding 90% under optimized conditions.
- The process is scalable, with continuous flow reactors improving efficiency.
- Purification via recrystallization or chromatography ensures high purity of the amidine hydrochloride.
Additional Notes and Considerations
- Solvent Choice: Polar aprotic solvents like DMF or DMSO facilitate nucleophilic attack and improve yields.
- Temperature Control: Elevated temperatures accelerate the reaction but must be optimized to prevent side reactions.
- Purification: Recrystallization from ethanol or chromatography ensures removal of impurities and unreacted starting materials.
- Safety: Handling hydroxylamine hydrochloride and hydrochloric acid requires appropriate safety precautions due to their corrosive nature.
Chemical Reactions Analysis
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs from Benzenecarboximidamide Derivatives ()
| Compound Name | CAS No. | Substituents | Similarity Score | Key Differences |
|---|---|---|---|---|
| 4-Methylbenzimidamide hydrochloride | 6326-27-8 | Methyl at 4-position | 1.00 | Methyl vs. chloro/hydroxy groups |
| 3-Methylbenzimidamide hydrochloride | 20680-59-5 | Methyl at 3-position | 1.00 | Methyl vs. chloro/hydroxy groups |
| Benzenecarboximidamide hydrochloride hydrate | 206752-36-5 | None (parent compound + hydrate) | 0.97 | Lack of chloro/hydroxy substituents |
| [1,1'-Biphenyl]-4-carboximidamide hydrochloride | 111082-23-6 | Biphenyl extension | 0.91 | Extended aromatic system |
Key Observations :
- Substituent Effects : The methyl-substituted analogs (CAS 6326-27-8 and 20680-59-5) exhibit high structural similarity (score 1.00) but lack the electron-withdrawing chlorine and polar hydroxy groups present in the target compound. This difference likely impacts solubility and reactivity; chloro and hydroxy groups enhance polarity and hydrogen-bonding capacity compared to methyl substituents .
- Hydrate Form (CAS 206752-36-5) : The absence of substituents reduces steric hindrance and may increase water solubility, though the target compound’s chloro and hydroxy groups could offset this through intramolecular hydrogen bonding .
- Biphenyl Derivative (CAS 111082-23-6): The extended aromatic system may enhance lipophilicity and receptor binding affinity, contrasting with the target compound’s simpler mono-aromatic structure .
Chlorinated and Hydroxylated Benzene Derivatives ()
Compounds such as 5-Amino-4-Chloro-2-Methylphenol and 5-Amino-6-chloro-o-cresol share chloro and hydroxy substituents but differ in the presence of amino groups and additional methyl or carboxylate moieties. For example:
- 5-Amino-4-Chloro-2-Methylphenol: The amino group introduces basicity, while the methyl group reduces solubility compared to the target compound’s carboximidamide group.
- 5-Amino-6-chloro-o-cresol: The ortho-substituted chloro and hydroxy groups may create steric constraints absent in the target compound’s para-substituted configuration.
These analogs highlight how positional isomerism and functional group variations influence properties like acidity (pKa), solubility, and biological activity .
Biological Activity
3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride (CAS No. 1216630-94-2) is a chemical compound that has attracted attention due to its potential biological activities and therapeutic applications. Its structure features a chloro group and a hydroxyl group, contributing to its unique reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN₂O |
| Molecular Weight | 175.60 g/mol |
| Solubility | Soluble in DMSO (15 mg/mL) |
| IUPAC Name | 3-chloro-5-hydroxybenzenecarboximidamide; hydrochloride |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways that are crucial for various cellular processes, including apoptosis, inflammation, and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction : It has been suggested that this compound can act as an agonist for certain G-protein-coupled receptors (GPCRs), influencing various biological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.
Case Study Findings:
- Study on Bacterial Inhibition : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of common antibiotics, indicating a potential for use as an alternative antimicrobial agent.
- Mechanism of Antimicrobial Action : The antimicrobial effect is believed to result from disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to cell death.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Insights:
- Cell Line Studies : Experiments conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound led to significant reductions in cell viability.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
| Compound | Biological Activity | Notes |
|---|---|---|
| 3-Hydroxybenzenecarboximidamide | Moderate antimicrobial activity | Lacks chloro group; less potent |
| 5-Chloro-2-hydroxybenzenecarboximidamide | Similar antimicrobial effects | Different functional group positioning |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). This approach minimizes trial-and-error by identifying critical factors through factorial designs or response surface methodologies. For example, fractional factorial designs can screen variables efficiently, while central composite designs optimize yield and purity .
- Characterization : Validate synthesis outcomes using HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification. Cross-reference spectral data with PubChem entries for accuracy .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Methodological Answer : Follow OSHA and ACS guidelines:
- Use fume hoods for weighing and handling to avoid inhalation.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers under inert conditions to prevent hydrolysis.
- Reference Safety Data Sheets (SDS) for spill management and disposal, adhering to EPA regulations for halogenated waste .
Q. What are the standard techniques for analyzing the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via UV-Vis spectroscopy at 25°C, 40°C, and 60°C. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Compare degradation products with PubChem’s computed data for structural insights .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites for functionalization.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., HIV protease).
- Validate predictions with in vitro assays, correlating computational ΔG values with IC50 results. ICReDD’s hybrid computational-experimental framework exemplifies this approach .
Q. What methodologies resolve contradictions in reported biological activities (e.g., antiviral vs. no activity)?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell line, incubation time) to eliminate variability.
- Conduct meta-analyses of published data, focusing on structural analogs (e.g., 3-Chloro-4-fluoro-benzamidine hydrochloride) to identify substituent effects.
- Use cheminformatics tools (e.g., KNIME) to cluster bioactivity data and detect outliers. Cross-validate with PubChem’s bioassay records .
Q. How can researchers leverage this compound in material science applications, such as polymer functionalization?
- Methodological Answer :
- Synthesize Schiff base ligands by reacting the compound’s amidine group with aldehydes. Characterize coordination polymers via FT-IR and X-ray crystallography.
- Test thermal stability using TGA and DSC. For coatings, evaluate adhesion and corrosion resistance via ASTM standardized protocols .
Data Analysis & Experimental Design
Q. What statistical approaches are critical for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model EC50 values. Use ANOVA to compare variances across replicates. Software like GraphPad Prism or R’s
drcpackage automates curve fitting and confidence interval estimation .
Q. How can machine learning improve reaction optimization for large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
